molecular formula C18H14ClN3O3 B2419718 4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105228-99-6

4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Katalognummer: B2419718
CAS-Nummer: 1105228-99-6
Molekulargewicht: 355.78
InChI-Schlüssel: HUONBCINWZBCCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C18H14ClN3O3 and its molecular weight is 355.78. The purity is usually 95%.
BenchChem offers high-quality 4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-11-6-7-14-15(8-11)24-10-17(23)22(14)9-16-20-18(21-25-16)12-4-2-3-5-13(12)19/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUONBCINWZBCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the oxadiazole family, known for its diverse biological activities, particularly in anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole moiety and a benzo[b][1,4]oxazinone framework. The presence of the 2-chlorophenyl group is significant as halogenated phenyl rings often enhance biological activity due to increased lipophilicity and potential interactions with biological targets.

  • Anticancer Properties :
    • The 1,3,4-oxadiazole scaffold has been shown to exhibit potent cytotoxicity against various cancer cell lines. Its mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • Structural modifications to the oxadiazole ring can lead to enhanced interaction with nucleic acids and proteins involved in cancer progression .
  • Inhibition of Growth Factors :
    • Compounds similar to this oxadiazole derivative have been reported to inhibit growth factors and kinases that are crucial for tumor growth and survival .

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to the oxadiazole class:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
4-Oxadiazole Derivative AMCF-7 (Breast Cancer)3.16Inhibits HDAC
4-Oxadiazole Derivative BA431 (Skin Cancer)2.74Inhibits Thymidylate Synthase
4-Oxadiazole Derivative CJurkat (Leukemia)0.39Induces Apoptosis

Case Studies

  • Antitumor Activity :
    A case study involving a series of oxadiazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against MCF-7 cells. The study highlighted that compounds with electron-withdrawing groups exhibited better activity due to increased electron deficiency, which facilitates interaction with nucleophilic sites in cancer cells .
  • Molecular Docking Studies :
    Molecular docking studies have indicated that the compound binds effectively to target proteins involved in cancer pathways, suggesting a multi-target approach in its mechanism of action. The binding affinity was particularly noted against HDAC and telomerase .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of oxadiazoles:

  • Cytotoxicity : Many studies have reported that modifications can lead to compounds with IC50 values in the low micromolar range against various cancer cell lines .
  • Broad Spectrum Activity : Beyond anticancer effects, derivatives have shown promise as antimicrobial and anti-inflammatory agents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.